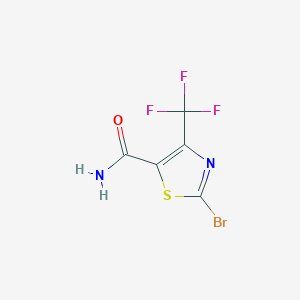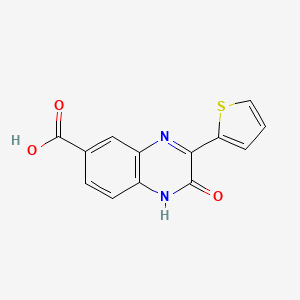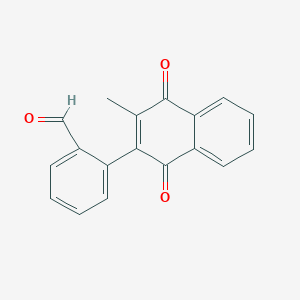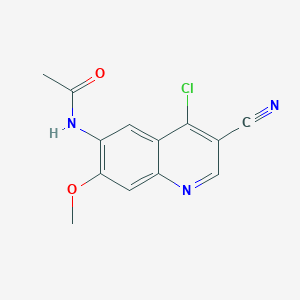
3-Quinolinecarboxylic acid, 6-chloro-1-ethyl-1,4-dihydro-7-methoxy-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarboxylic acid, 6-chloro-1-ethyl-1,4-dihydro-7-methoxy-4-oxo- is an organic compound belonging to the quinolone family This compound is characterized by its quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 6-chloro-1-ethyl-1,4-dihydro-7-methoxy-4-oxo- typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 1,4-dihydroquinoline-3,4-dione with chloroacetic acid and potassium bromide in dimethyl sulfoxide (DMSO) to form an intermediate. This intermediate is then treated with hydrofluoric acid and hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Quinolinecarboxylic acid, 6-chloro-1-ethyl-1,4-dihydro-7-methoxy-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinolines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarboxylic acid, 6-chloro-1-ethyl-1,4-dihydro-7-methoxy-4-oxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 3-Quinolinecarboxylic acid, 6-chloro-1-ethyl-1,4-dihydro-7-methoxy-4-oxo- involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, resulting in antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use as an intermediate in the synthesis of ciprofloxacin hydrochloride.
7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Another quinolone derivative with similar antibacterial properties.
Uniqueness
3-Quinolinecarboxylic acid, 6-chloro-1-ethyl-1,4-dihydro-7-methoxy-4-oxo- is unique due to its specific combination of substituents, which may confer distinct chemical reactivity and biological activity compared to other quinolone derivatives. Its methoxy group, in particular, may enhance its pharmacokinetic properties and biological efficacy.
Eigenschaften
CAS-Nummer |
53776-42-4 |
|---|---|
Molekularformel |
C13H12ClNO4 |
Molekulargewicht |
281.69 g/mol |
IUPAC-Name |
6-chloro-1-ethyl-7-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H12ClNO4/c1-3-15-6-8(13(17)18)12(16)7-4-9(14)11(19-2)5-10(7)15/h4-6H,3H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
QGOYFEJYTWKNJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)OC)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















